Bodipy 558/568 C12

Description

Properties

IUPAC Name |

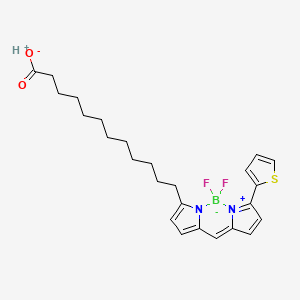

12-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)dodecanoate;hydron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31BF2N2O2S/c27-26(28)29-20(11-8-6-4-2-1-3-5-7-9-13-25(31)32)14-15-21(29)19-22-16-17-23(30(22)26)24-12-10-18-33-24/h10,12,14-19H,1-9,11,13H2,(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHUIDILRCYWCMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].[B-]1(N2C(=CC=C2CCCCCCCCCCCC(=O)[O-])C=C3[N+]1=C(C=C3)C4=CC=CS4)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31BF2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Bodipy 558/568 C12: A Comprehensive Technical Guide for Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bodipy 558/568 C12, also known as Red C12, is a highly versatile, orange-red fluorescent fatty acid analog. It belongs to the Bodipy (boron-dipyrromethene) family of dyes, which are renowned for their sharp fluorescence peaks, high quantum yields, and remarkable photostability.[1][2] A key feature of Bodipy dyes is their relative insensitivity to environmental polarity and pH, ensuring stable fluorescence across a range of physiological conditions.[1] This makes this compound an invaluable tool for researchers studying lipid metabolism and dynamics in live and fixed cells.[1]

Structurally, this compound consists of the Bodipy 558/568 fluorophore covalently linked to a 12-carbon fatty acid (dodecanoic acid).[2] This lipophilic nature facilitates its transport across cell membranes and subsequent incorporation into cellular lipids, making it an excellent probe for visualizing lipid-rich structures, particularly lipid droplets.[2][3]

Core Properties

The robust and stable nature of the Bodipy core, a 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene structure, is responsible for its exceptional fluorescent properties.[2]

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | 4,4-Difluoro-5-(2-Thienyl)-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid | [4][5] |

| Molecular Formula | C25H31BF2N2O2S | [3][] |

| Molecular Weight | 472.4 g/mol | [3][5] |

| CAS Number | 158757-84-7 | [3][5] |

| Appearance | Powder, film, or oil | |

| Solubility | Soluble in DMSO and DMF | [3][5] |

Photophysical Properties

| Property | Value | Reference |

| Excitation Maximum | ~558 nm | [1][5] |

| Emission Maximum | ~568 nm | [1][5] |

| Fluorescence | Orange-Red | |

| Quantum Yield | High | [1] |

| Photostability | High | [2] |

Mechanism of Action and Cellular Localization

This compound readily passes through the cell membrane and is subsequently esterified within the cell, primarily into neutral lipids like triacylglycerides and cholesteryl esters.[2][7] These newly synthesized fluorescent lipids are then incorporated into the core of lipid droplets, allowing for the visualization of their formation, growth, and dynamics.[2][8] The probe's localization is not exclusive to lipid droplets; it can also be observed in the endoplasmic reticulum (ER), mitochondria, and peroxisomes, reflecting the broader pathways of fatty acid trafficking.

Applications in Research

This compound is a powerful tool for a variety of cell biology applications:

-

Lipid Droplet Dynamics: It is extensively used to monitor the lifecycle of lipid droplets, including their formation, growth, and breakdown (lipolysis).[2]

-

Fatty Acid Trafficking: The probe allows for the real-time tracking of fatty acid movement between organelles, such as the transfer from lipid droplets to mitochondria for beta-oxidation.[9]

-

Live Cell Imaging: Its high photostability and low cytotoxicity make it ideal for long-term imaging studies of lipid metabolism in living cells.[2][5]

-

Fluorescence Microscopy: It is compatible with various fluorescence microscopy techniques, including confocal microscopy.[8]

-

Flow Cytometry: This dye can be used in flow cytometry to analyze cell populations based on their lipid content.[]

Experimental Protocols

Stock Solution Preparation

-

To prepare a 1 mM stock solution, dissolve the this compound in high-quality anhydrous DMSO.[11][12] For a 10 mM stock solution, dissolve 1 mg of the probe in 382 µL of DMSO.[1]

-

Vortex briefly to ensure complete dissolution.

-

Store the stock solution at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[1]

General Protocol for Staining Lipid Droplets in Live Cells

-

Cell Preparation: Culture cells on a suitable imaging dish or coverslip to the desired confluency. Ensure cells are healthy before staining.

-

Working Solution Preparation: Dilute the this compound stock solution in a serum-free medium or an appropriate buffer (e.g., HBSS) to the final working concentration. A typical starting concentration is between 1-10 µM.

-

Cell Staining: Remove the culture medium from the cells and wash gently with a buffer like PBS. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C.[13][14] The optimal staining time may vary depending on the cell type.

-

Washing: After incubation, remove the staining solution and wash the cells two to three times with a fresh medium or buffer to remove any unincorporated probe.[9]

-

Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for the orange-red spectrum (Excitation/Emission: ~558/568 nm).[8]

Protocol for Tracing Fatty Acid Trafficking from Lipid Droplets to Mitochondria

This protocol is adapted for studying the movement of fatty acids in hippocampal neurons.[9]

-

Loading Phase:

-

Prepare a feeding medium containing 10 µM this compound.

-

Incubate sparsely cultured hippocampal neurons in this medium for 24 hours in a tissue culture incubator (37°C, 5% CO2). This allows for the incorporation of the fluorescent fatty acid into neuronal lipid droplets.[9]

-

-

Wash and Chase Phase:

-

After 24 hours, transfer the neurons to a complete feeding medium without the probe.

-

Wash the neurons gently with HBSS to remove excess and non-incorporated this compound.[9]

-

Transfer the neurons to fresh HBSS for the "chase" period.

-

-

Experimental Conditions and Imaging:

-

"Chase" the neurons for a defined period (e.g., 0 to 4.5 hours) under various experimental conditions (e.g., control, with inhibitors like Etomoxir).[9]

-

At desired time points, fix the cells or perform live-cell imaging to observe the redistribution of the red fluorescence from lipid droplets to other organelles, such as mitochondria.

-

Conclusion

This compound is a robust and reliable fluorescent probe for the investigation of cellular lipid dynamics. Its favorable photophysical properties, combined with its ability to mimic natural fatty acids, make it an indispensable tool for researchers in cell biology, metabolism, and drug discovery. The detailed protocols and understanding of its mechanism provided in this guide will aid in the successful application of this probe to uncover novel insights into the complex world of lipid metabolism.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 158757-84-7 | Benchchem [benchchem.com]

- 3. BODIPY 558/568 C12_TargetMol [targetmol.com]

- 4. BODIPY™ 558/568 C12 (4,4-Difluoro-5-(2-Thienyl)-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid) 1 mg [thermofisher.com]

- 5. caymanchem.com [caymanchem.com]

- 7. journals.biologists.com [journals.biologists.com]

- 8. molbiolcell.org [molbiolcell.org]

- 9. This compound (Red-C12) Tracing in Hippocampal Neurons [protocols.io]

- 11. This compound, 158757-84-7 | BroadPharm [broadpharm.com]

- 12. Invitrogen this compound (4,4-Difluoro-5-(2-Thienyl)-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.at]

- 13. researchgate.net [researchgate.net]

- 14. Altered Lipid Droplet Dynamics in Hepatocytes Lacking Triacylglycerol Hydrolase Expression - PMC [pmc.ncbi.nlm.nih.gov]

BODIPY 558/568 C12: A Technical Guide to its Mechanism of Action and Applications in Cellular Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY 558/568 C12 is a fluorescently labeled long-chain fatty acid analog that has become an indispensable tool for researchers investigating cellular lipid metabolism. Its unique photophysical properties and ability to mimic natural fatty acids allow for the visualization and tracking of fatty acid uptake, storage, and mobilization within living and fixed cells. This technical guide provides an in-depth overview of the core mechanism of action of this compound, detailed experimental protocols, and its application in elucidating complex signaling pathways governing lipid homeostasis.

Core Mechanism of Action

This compound is a conjugate of the BODIPY 558/568 fluorophore and a 12-carbon lauric acid. The fundamental mechanism of action relies on the fatty acid component, which facilitates its uptake and metabolic processing by cells, and the fluorescent BODIPY core, which allows for its detection and visualization.

Upon introduction to cells, this compound is recognized and taken up by fatty acid transport proteins on the plasma membrane, similar to its unlabeled counterparts. Once inside the cell, it is esterified into more complex lipids, primarily triacylglycerols (TAGs), by cellular enzymes. These fluorescently labeled TAGs are then incorporated into the core of lipid droplets, the primary organelles for neutral lipid storage.[1][2] This process allows for the direct visualization of lipid droplet formation, growth, and dynamics.[1][2]

The fluorescence of the BODIPY core is largely insensitive to the polarity of its environment and pH, providing a stable and robust signal within the complex cellular milieu.[3] This property is crucial for quantitative imaging studies.

Quantitative Data

The photophysical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | (T-4)-difluoro[5-[[5-(2-thienyl)-2H-pyrrol-2-ylidene-κN]methyl]-1H-pyrrole-2-dodecanoato(2-)-κN¹]-borate(1-), monohydrogen | [4] |

| Molecular Formula | C₂₅H₃₀BF₂N₂O₂S · H | [4] |

| Molecular Weight | 472.4 g/mol | [4] |

| Excitation Maximum (λex) | 558 nm | [4] |

| Emission Maximum (λem) | 568 nm | [4] |

| Solubility | Soluble in DMSO and DMF | [4] |

Experimental Protocols

I. Lipid Droplet Staining in Cultured Cells

This protocol describes the general procedure for staining lipid droplets in adherent cultured cells using this compound.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Coverslips

-

Fluorescence microscope

Procedure:

-

Preparation of Stock Solution: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Store the stock solution at -20°C, protected from light.

-

Cell Seeding: Seed cells on sterile coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency.

-

Preparation of Working Solution: Dilute the this compound stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. The optimal concentration may vary depending on the cell type and experimental conditions.

-

Staining: Remove the culture medium from the cells and add the this compound working solution. Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator.

-

Washing: After incubation, remove the staining solution and wash the cells two to three times with warm PBS or culture medium to remove excess probe.

-

Imaging: Mount the coverslips on a microscope slide with a suitable mounting medium. Visualize the stained lipid droplets using a fluorescence microscope with appropriate filter sets for the BODIPY 558/568 fluorophore (Excitation/Emission: ~558/568 nm).

Experimental Workflow for Lipid Droplet Staining:

Caption: Workflow for staining lipid droplets with this compound.

II. Fatty Acid Uptake and Trafficking Assay

This pulse-chase protocol allows for the investigation of fatty acid uptake and subsequent trafficking to lipid droplets and other organelles.

Materials:

-

Same as Protocol I

-

Culture medium with and without serum

Procedure:

-

Pulse: Incubate cells with 1-5 µM this compound in serum-free medium for 30-60 minutes. This allows for the uptake of the fluorescent fatty acid.

-

Chase: Remove the labeling medium and wash the cells with warm PBS. Then, add complete culture medium (containing serum) and incubate for various time points (e.g., 1, 4, 16 hours). This "chase" period allows the cells to metabolize and traffic the labeled fatty acid.

-

Co-staining (Optional): To visualize trafficking to specific organelles, co-stain with organelle-specific dyes (e.g., MitoTracker for mitochondria) following the chase period.

-

Imaging: Image the cells at each time point to track the localization of the this compound fluorescence.

Experimental Workflow for Fatty Acid Trafficking:

Caption: Pulse-chase workflow for tracking fatty acid trafficking.

Application in Elucidating Signaling Pathways

This compound is a powerful tool to investigate the signaling pathways that regulate lipid metabolism. By visualizing the fate of fatty acids under various cellular conditions and genetic manipulations, researchers can infer the activity of key signaling nodes.

I. AMPK Signaling and Fatty Acid Mobilization

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Under conditions of energy stress (e.g., glucose starvation), AMPK is activated and promotes catabolic processes, including the breakdown of stored lipids (lipolysis) to generate fatty acids for mitochondrial β-oxidation.

This compound can be used to visualize this process. In a typical experiment, cells are first loaded with the fluorescent fatty acid to label lipid droplets. Subsequently, AMPK is activated (e.g., by glucose deprivation or pharmacological activators). The movement of fluorescence from lipid droplets to mitochondria can then be tracked over time, providing a direct readout of AMPK-mediated fatty acid mobilization.[5]

Signaling Pathway Diagram: AMPK-Mediated Fatty Acid Mobilization

Caption: AMPK signaling promotes fatty acid transfer from lipid droplets.

II. Ferroptosis and Lipid Peroxidation

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. This compound can be utilized in ferroptosis research to track the fate of fatty acids and their involvement in this process. For instance, researchers can monitor the release of the fluorescent lipid from cells under oxidative stress, providing insights into the mechanisms of lipid clearance to protect against ferroptosis.[6][7] Furthermore, by co-localizing this compound with markers of lipid peroxidation, it is possible to investigate the subcellular sites of ferroptotic lipid damage.

Logical Relationship Diagram: Investigating Ferroptosis with this compound

Caption: Using this compound to study ferroptosis.

Conclusion

This compound is a versatile and robust tool for the study of cellular lipid metabolism. Its mechanism of action as a fluorescent fatty acid analog allows for the direct visualization of fatty acid uptake, storage in lipid droplets, and trafficking to other organelles. The experimental protocols provided in this guide offer a starting point for researchers to design and implement studies investigating the intricate regulation of lipid homeostasis. Furthermore, the application of this probe in studying signaling pathways such as those governed by AMPK and in the context of ferroptosis highlights its importance in advancing our understanding of cellular physiology and disease. As research in lipid biology continues to expand, this compound will undoubtedly remain a key technology for scientists and drug development professionals.

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. Altered Lipid Droplet Dynamics in Hepatocytes Lacking Triacylglycerol Hydrolase Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. AMPK regulates ARF1 localization to membrane contact sites to facilitate fatty acid transfer between lipid droplets and mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rupress.org [rupress.org]

- 7. researchgate.net [researchgate.net]

Core Spectral and Physicochemical Properties

An In-depth Technical Guide to the Spectral and Application Properties of BODIPY™ 558/568 C12

For researchers, scientists, and drug development professionals, understanding the tools of the trade is paramount. This guide provides a comprehensive overview of the spectral properties and applications of BODIPY™ 558/568 C12, a fluorescent fatty acid analog crucial for lipid research.

BODIPY™ 558/568 C12 is an orange-red fluorescent probe belonging to the boron-dipyrromethene (BODIPY) family of dyes.[1] Its structure features a lipophilic dodecanoic acid (C12) tail, which allows it to mimic natural long-chain fatty acids and readily partition into the hydrophobic core of lipid droplets within cells.[1][2] This characteristic makes it an exceptional tool for visualizing and tracking lipid dynamics.[1][3]

The nomenclature "558/568" directly refers to the probe's maximal excitation and emission wavelengths in nanometers.[2][3][4] A key advantage of the BODIPY core is its relative insensitivity to environmental factors such as solvent polarity and pH, ensuring stable and bright fluorescence across various cellular compartments and physiological conditions.[1][2][4] This stability, combined with a high quantum yield and molar extinction coefficient, provides a robust signal for various fluorescence-based applications.[1][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative properties of BODIPY™ 558/568 C12.

Table 1: Spectroscopic Properties

| Property | Value | Reference |

| Excitation Maximum (λex) | ~558 nm | [3][4] |

| Emission Maximum (λem) | ~568 nm | [3][4] |

| Molar Extinction Coefficient (ε) | > 80,000 M-1cm-1 | [1][5] |

| Quantum Yield (Φ) | High, approaching 0.9 in lipid environments | [1][5] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C25H31BF2N2O2S | [1] |

| Molecular Weight | 472.40 g/mol | [1] |

| Appearance | Red to black powder, film, or oil | |

| Solubility | Soluble in DMSO, DMF, Ethanol | [1][3][] |

| Storage Conditions | -20°C for long term (months to years), desiccated | [1] |

Experimental Protocols and Methodologies

The utility of BODIPY™ 558/568 C12 is demonstrated through its application in various experimental setups, primarily for monitoring lipid metabolism and lipid droplet dynamics.

General Protocol for Live Cell Staining of Lipid Droplets

This protocol outlines the fundamental steps for staining lipid droplets in live cultured cells.

-

Preparation of Staining Solution:

-

Prepare a stock solution of BODIPY™ 558/568 C12 at a concentration of 1-10 mM in anhydrous dimethyl sulfoxide (DMSO).[4]

-

Dilute the stock solution in a suitable buffer (e.g., PBS, HBSS) or cell culture medium to a final working concentration. Recommended concentrations for cell cultures range from 0.1 to 2 µM.[] To avoid cytotoxicity, the final DMSO concentration should be kept below 0.1%.[]

-

-

Cell Staining:

-

Grow cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).

-

Remove the culture medium and add the pre-warmed staining solution to the cells.

-

Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.[]

-

-

Washing and Imaging:

-

Remove the staining solution and gently wash the cells two to three times with pre-warmed PBS or HBSS to remove any unbound dye.[][]

-

Add fresh culture medium or an appropriate imaging buffer to the cells.

-

Proceed with imaging using fluorescence microscopy.

-

Protocol for Tracking Fatty Acid Metabolism

BODIPY™ 558/568 C12 serves as a tracer for the metabolic fate of fatty acids.

-

Cellular Uptake and Incorporation:

-

Metabolite Analysis via Thin-Layer Chromatography (TLC):

-

Following incubation, wash the cells with PBS.

-

Lyse the cells and perform a total lipid extraction using a suitable solvent system (e.g., chloroform/methanol).[8]

-

Spot the lipid extract onto a TLC plate and resolve the different lipid classes using an appropriate mobile phase.

-

The fluorescently labeled lipids (e.g., TAGs, phospholipids) and any remaining free fatty acid probe can be visualized directly on the TLC plate due to their intrinsic fluorescence.[9][10]

-

-

Microscopy of Fatty Acid Trafficking:

-

The probe can be used to visualize the transfer of fatty acids from lipid droplets to other organelles, such as mitochondria, for processes like β-oxidation.[8]

-

This can be achieved through live-cell, time-lapse imaging experiments, often in combination with other organelle-specific fluorescent markers.

-

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and the biological pathways in which BODIPY™ 558/568 C12 is involved.

Caption: A typical workflow for staining and imaging live cells.

Caption: Cellular pathway of fatty acid uptake, storage, and utilization.

Caption: The process of acquiring a fluorescent image of the probe.

References

- 1. Buy this compound | 158757-84-7 | >95% [smolecule.com]

- 2. This compound | 158757-84-7 | Benchchem [benchchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 8. A negative-solvatochromic fluorescent probe for visualizing intracellular distributions of fatty acid metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. molbiolcell.org [molbiolcell.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to BODIPY™ 558/568 C12: Excitation, Emission, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent probe BODIPY™ 558/568 C12, detailing its spectral properties, chemical characteristics, and applications in cellular and molecular biology. The information is tailored for professionals in research and drug development who utilize fluorescence-based techniques for investigating lipid metabolism and dynamics.

Core Properties of BODIPY™ 558/568 C12

BODIPY™ 558/568 C12 is a lipophilic fluorescent dye belonging to the BODIPY (boron-dipyrromethene) family.[1][2] Its structure consists of the BODIPY core conjugated to a 12-carbon fatty acid (lauric acid) tail.[3] This fatty acid chain allows the probe to mimic natural long-chain fatty acids and readily incorporate into lipid-rich structures within cells, particularly lipid droplets.[2][3]

The dye is characterized by its strong absorption and emission in the orange-red region of the visible spectrum, high fluorescence quantum yield, and remarkable photostability.[1][2] A key advantage of BODIPY dyes is that their spectral properties are relatively insensitive to the polarity of the solvent and pH, making them robust probes for use in complex biological environments.[2]

Quantitative Data Summary

The key quantitative data for BODIPY™ 558/568 C12 are summarized in the table below for easy reference.

| Property | Value | Reference |

| Excitation Maximum | ~558 nm | [4][5] |

| Emission Maximum | ~568 nm | [4][5] |

| Molecular Formula | C₂₅H₃₀BF₂N₂O₂S • H | [4] |

| Molecular Weight | 472.4 g/mol | [4][5] |

| CAS Number | 158757-84-7 | [2][4] |

| Solubility | Soluble in DMF and DMSO | [4] |

Experimental Applications and Protocols

BODIPY™ 558/568 C12 is extensively used as a fluorescent tracer to study the dynamics of fatty acids and the formation and lifecycle of lipid droplets in live and fixed cells.[4][5][6] Its ability to be esterified and incorporated into neutral lipids allows for the visualization of fatty acid trafficking and storage.[3][6]

The following diagram illustrates a typical workflow for staining and imaging lipid droplets in cultured cells using BODIPY™ 558/568 C12.

Caption: Workflow for cellular lipid droplet staining and analysis.

Below are detailed protocols for staining both live and fixed cells, synthesized from established methodologies.[3][6][]

Live Cell Staining Protocol:

-

Cell Preparation: Culture cells to a healthy confluence on glass-bottom dishes or coverslips suitable for live-cell imaging. If applicable, treat cells with experimental compounds.

-

Staining Solution Preparation: Prepare a working solution of BODIPY™ 558/568 C12 in pre-warmed cell culture medium. A final concentration of 5-10 µM is often used.[3] It is recommended to first prepare a stock solution in an organic solvent like DMSO.[8]

-

Incubation: Remove the culture medium from the cells and add the staining solution. Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator.[1][3][6]

-

Washing: Gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium to remove excess probe.

-

Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of BODIPY™ 558/568 C12 (Excitation: ~558 nm, Emission: ~568 nm). For live-cell imaging, it is crucial to maintain the cells at 37°C and 5% CO₂.[]

Fixed Cell Staining Protocol:

-

Cell Preparation and Fixation: Culture cells on coverslips. After any experimental treatments, wash the cells with PBS and then fix them with 2-4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[]

-

Permeabilization (Optional): If co-staining for intracellular targets, permeabilize the cells with a detergent such as 0.05% saponin in PBS for 15 minutes.[6]

-

Staining: Incubate the fixed cells with the BODIPY™ 558/568 C12 working solution (as prepared for live cells) for 15-30 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. The slides can then be imaged on a fluorescence microscope.

Visualization of Fatty Acid Metabolism

BODIPY™ 558/568 C12 serves as a valuable tool to trace the metabolic fate of fatty acids. Once inside the cell, the fatty acid moiety can be esterified and incorporated into triacylglycerols (TAGs) and other neutral lipids, which are then stored in lipid droplets.[3] This process can be visualized over time, providing insights into the dynamics of lipid storage and mobilization.

The following diagram illustrates the cellular uptake and processing of BODIPY™ 558/568 C12.

Caption: Cellular pathway of this compound uptake and incorporation.

This guide provides essential information for the effective use of BODIPY™ 558/568 C12 in research and development. By understanding its properties and following optimized protocols, researchers can leverage this powerful tool to gain deeper insights into the complex processes of lipid biology.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 158757-84-7 | Benchchem [benchchem.com]

- 3. journals.biologists.com [journals.biologists.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | CAS#:158757-84-7 | Chemsrc [chemsrc.com]

- 6. molbiolcell.org [molbiolcell.org]

- 8. Invitrogen this compound (4,4-Difluoro-5-(2-Thienyl)-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

Bodipy 558/568 C12: A Technical Guide for Researchers

An in-depth exploration of the fluorescent fatty acid analog, Bodipy 558/568 C12, for professionals in research, science, and drug development. This guide details its properties, applications, and the experimental protocols for its use in cellular and molecular biology.

This compound is a fluorescently labeled long-chain fatty acid analog that has become an invaluable tool for researchers studying lipid metabolism. Its unique photophysical properties, including high fluorescence quantum yield and relative insensitivity to environmental polarity, make it an ideal probe for visualizing the uptake, trafficking, and storage of fatty acids within living cells. This technical guide provides a comprehensive overview of this compound, its applications, and detailed protocols for its use.

Core Properties and Spectral Characteristics

This compound consists of a twelve-carbon fatty acid (lauric acid) linked to a Bodipy (boron-dipyrromethene) fluorophore. This structure allows it to mimic natural fatty acids and be incorporated into cellular lipid metabolic pathways. The key quantitative properties of this compound are summarized in the table below, providing a quick reference for experimental setup and data interpretation.

| Property | Value | Reference(s) |

| Chemical Name | 4,4-Difluoro-5-(2-Thienyl)-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid | [1] |

| Molecular Formula | C₂₅H₃₁BF₂N₂O₂S | [2] |

| Molecular Weight | 472.40 g/mol | [2] |

| Excitation Maximum (λex) | 558 nm | [3][] |

| Emission Maximum (λem) | 568 nm | [3][] |

| Quantum Yield | High (approaching 0.9 in lipid environments) | [3] |

| Molar Extinction Coefficient | > 80,000 M⁻¹cm⁻¹ | [3] |

| Appearance | Red to black powder, film, or oil | [2] |

| Solubility | Soluble in DMSO and DMF | [5] |

Applications in Cellular Biology

The primary application of this compound is as a tracer for fatty acids in living cells. Its fluorescence allows for the real-time visualization of:

-

Fatty Acid Uptake: Researchers can monitor the rate and mechanisms of fatty acid entry into cells.

-

Lipid Droplet Dynamics: As a substrate for neutral lipid synthesis, it readily incorporates into triacylglycerols and cholesterol esters, the main components of lipid droplets. This allows for the study of lipid droplet formation, growth, and mobilization.[2]

-

Fatty Acid Trafficking: The movement of the fluorescent analog between different organelles, such as the endoplasmic reticulum, mitochondria, and lipid droplets, can be tracked to elucidate the pathways of intracellular lipid transport.

Experimental Protocols

Accurate and reproducible results with this compound rely on carefully designed and executed experimental protocols. Below are detailed methodologies for common applications.

Lipid Droplet Staining in Live Cells

This protocol outlines the steps for labeling lipid droplets in cultured mammalian cells.

Materials:

-

This compound stock solution (1-10 mM in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Live-cell imaging microscopy setup with appropriate filter sets (e.g., for Cy3 or TRITC)

Procedure:

-

Cell Preparation: Plate cells on a suitable imaging dish or slide and culture until they reach the desired confluency.

-

Preparation of Staining Solution: Dilute the this compound stock solution in pre-warmed complete cell culture medium to a final working concentration of 1-10 µM. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

-

Cell Staining: Remove the existing culture medium from the cells and replace it with the staining solution.

-

Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. The incubation time can be adjusted to control the degree of lipid droplet labeling.

-

Washing: Gently wash the cells two to three times with pre-warmed PBS or complete culture medium to remove excess probe.

-

Imaging: Immediately image the cells using a fluorescence microscope. This compound can be excited using a laser line around 561 nm, and the emission can be collected between 570 and 620 nm.

Fatty Acid Uptake Assay

This protocol describes a method to quantify the uptake of fatty acids by a cell population using fluorescence microscopy or flow cytometry.

Materials:

-

This compound stock solution (1-10 mM in DMSO)

-

Serum-free cell culture medium or Hanks' Balanced Salt Solution (HBSS)

-

Cells of interest

-

Fluorescence plate reader, flow cytometer, or fluorescence microscope

Procedure:

-

Cell Preparation: Seed cells in a multi-well plate suitable for the chosen detection method.

-

Preparation of Uptake Solution: Prepare a working solution of this compound in serum-free medium or HBSS at a final concentration of 1-5 µM.

-

Initiation of Uptake: Remove the culture medium and add the uptake solution to the cells.

-

Time-Course Measurement: For kinetic studies, measure the fluorescence intensity at different time points (e.g., 1, 5, 10, 15, 30 minutes) using a plate reader or by acquiring images for subsequent analysis. For endpoint assays, incubate for a fixed period.

-

Termination of Uptake: To stop the uptake, rapidly wash the cells with ice-cold PBS.

-

Quantification: Analyze the fluorescence intensity of the cells. For microscopy-based assays, quantify the mean fluorescence intensity per cell using image analysis software. For flow cytometry, determine the mean fluorescence intensity of the cell population.

Visualizing Cellular Processes

Diagrams generated using Graphviz can help to visualize the complex cellular pathways and experimental workflows involving this compound.

Caption: Cellular uptake and metabolic fate of this compound.

This signaling pathway illustrates the journey of this compound from the extracellular environment into the cell, its activation, and subsequent incorporation into triacylglycerols for storage in lipid droplets.

Caption: A typical experimental workflow for lipid droplet staining.

This diagram provides a clear, step-by-step visualization of a standard protocol for using this compound to label and analyze lipid droplets in a research setting.

Caption: Logical relationships of this compound applications.

This diagram illustrates how the fundamental properties of this compound as a fluorescent fatty acid analog lead to its various research applications, which in turn can contribute to significant outcomes in drug discovery, disease modeling, and fundamental biological understanding.

References

An In-depth Technical Guide to Lipid Droplet Staining with Bodipy Dyes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of staining lipid droplets using Bodipy dyes, offering detailed protocols, quantitative data, and visual representations of associated biological pathways to empower researchers in their cellular and metabolic studies.

Introduction to Bodipy Dyes for Lipid Droplet Staining

Lipid droplets are dynamic cellular organelles crucial for energy storage, lipid homeostasis, and cellular signaling. Their study is paramount in understanding metabolic diseases such as obesity, diabetes, and fatty liver disease. Bodipy (boron-dipyrromethene) dyes have emerged as a preferred tool for visualizing lipid droplets due to their unique photophysical properties. These dyes are intensely fluorescent, photostable, and exhibit narrow emission spectra, which minimizes spectral overlap in multicolor imaging experiments.[1] Their lipophilic nature allows them to readily partition into the neutral lipid core of lipid droplets, providing specific and bright staining.[2][]

The core structure of Bodipy dyes can be chemically modified to alter their spectral properties, allowing for a range of dyes that span the visible spectrum.[4][5] This versatility makes them suitable for a wide array of applications, including fluorescence microscopy, flow cytometry, and high-throughput screening.

Quantitative Properties of Lipophilic Bodipy Dyes

The selection of a Bodipy dye is contingent on the specific experimental setup, including the available excitation sources and emission filters. The following table summarizes the key spectral properties of commonly used Bodipy dyes for lipid droplet staining.

| Dye Name | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, cm⁻¹M⁻¹) | Quantum Yield (Φ) |

| Bodipy 493/503 | 493 | 503 | ~80,000 | ~0.9 |

| Bodipy 505/515 | 505 | 515 | Not widely reported | Not widely reported |

| Bodipy FL | 503 | 512 | >80,000 | ~0.9 |

| Bodipy 581/591 | 581 | 591 | Not widely reported | 0.83 |

| Bodipy C12 | 480 | 508 | Not widely reported | High |

| Bodipy 500/510 C1, C12 | 500 | 510 | Not widely reported | High |

Experimental Protocols: Staining Lipid Droplets

The following sections provide detailed protocols for staining lipid droplets in both live and fixed cells. A comparative summary is also presented in a tabular format for quick reference.

Staining Live Cells

Live-cell imaging of lipid droplets allows for the study of their dynamic processes, such as formation, fusion, and motility.

Materials:

-

Bodipy dye stock solution (e.g., 1 mM in DMSO)

-

Live-cell imaging medium or appropriate buffer (e.g., HBSS)

-

Cultured cells on coverslips or in imaging dishes

Protocol:

-

Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on a suitable imaging vessel.

-

Staining Solution Preparation: Prepare a fresh working solution of the Bodipy dye in pre-warmed imaging medium or buffer. The final concentration typically ranges from 1 to 5 µM.[1]

-

Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed imaging medium. Add the Bodipy staining solution to the cells.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.[1]

-

Washing: Remove the staining solution and wash the cells two to three times with pre-warmed imaging medium to remove excess dye and reduce background fluorescence.

-

Imaging: Image the cells immediately using a fluorescence microscope equipped with the appropriate filter sets for the chosen Bodipy dye.

Staining Fixed Cells

Fixing cells preserves their morphology and allows for immunofluorescence co-staining.

Materials:

-

Bodipy dye stock solution (e.g., 1 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

(Optional) Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

(Optional) Blocking solution (e.g., 1% BSA in PBS)

-

Mounting medium

Protocol:

-

Cell Preparation: Culture cells to the desired confluency on coverslips.

-

Fixation: Wash the cells once with PBS and then fix with 4% paraformaldehyde for 15-20 minutes at room temperature.[6]

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

(Optional) Permeabilization: If co-staining with intracellular antibodies, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes. Note that detergents can affect lipid droplet morphology, so this step should be performed with caution.

-

(Optional) Blocking: If performing immunofluorescence, block non-specific antibody binding with 1% BSA in PBS for 30-60 minutes.

-

Staining Solution Preparation: Prepare a working solution of the Bodipy dye in PBS. The final concentration typically ranges from 1 to 5 µM.

-

Cell Staining: Incubate the cells with the Bodipy staining solution for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets.

Protocol Comparison: Live vs. Fixed Cell Staining

| Step | Live-Cell Staining | Fixed-Cell Staining | Key Considerations |

| Starting Material | Adherent or suspension cells in culture | Cells grown on coverslips | Ensure healthy, sub-confluent cells for optimal staining. |

| Fixation | None | 4% Paraformaldehyde (15-20 min) | Fixation preserves cell morphology but can alter lipid droplet structure. |

| Permeabilization | None | Optional (e.g., 0.1% Triton X-100) | Necessary for intracellular antibody staining but may extract lipids. Use with caution. |

| Staining Solution | Bodipy dye in imaging medium/buffer | Bodipy dye in PBS | Use pre-warmed medium for live cells to maintain physiological conditions. |

| Dye Concentration | 1-5 µM | 1-5 µM | Optimize concentration for each cell type and experimental condition. |

| Incubation Time | 15-30 minutes | 30-60 minutes | Shorter incubation for live cells to minimize toxicity. |

| Incubation Temp. | 37°C | Room Temperature | Maintain physiological temperature for live cells. |

| Washing | 2-3 times with warm medium | 3 times with PBS | Thorough washing is crucial to reduce background. |

| Imaging | Immediately in imaging medium | After mounting | Image live cells promptly to capture dynamic processes. |

Troubleshooting Common Issues

| Issue | Possible Cause | Solution |

| Weak Signal | - Insufficient dye concentration- Short incubation time- Low lipid droplet content | - Increase dye concentration or incubation time.- Use a positive control (e.g., oleic acid treatment to induce lipid droplet formation). |

| High Background | - Incomplete removal of excess dye- Dye precipitation | - Increase the number and duration of wash steps.- Ensure the dye is fully dissolved in the working solution. Pre-warming the PBS before adding the Bodipy stock can help. |

| Inconsistent Staining | - Cell health variability- Uneven dye distribution | - Ensure a healthy and evenly distributed cell culture.- Gently agitate during staining to ensure uniform dye access. |

| Photobleaching | - High excitation light intensity- Prolonged exposure | - Use the lowest possible laser power and exposure time.- Use an anti-fade mounting medium for fixed cells. |

| Signal in Other Channels | - Spectral bleed-through | - Use appropriate and narrow-bandpass filters.- Perform sequential scanning if using a confocal microscope. |

Visualizing Cellular Pathways

Understanding the signaling pathways that govern lipid droplet metabolism is essential for interpreting staining results. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways of lipid droplet biogenesis and lipolysis.

Lipid Droplet Biogenesis and Experimental Workflow

The formation of lipid droplets is a multi-step process that begins in the endoplasmic reticulum. The general workflow for staining and visualizing these organelles is also depicted.

Caption: Lipid droplet biogenesis and a typical experimental workflow for their visualization.

Signaling Pathway of Lipolysis

Lipolysis is the process of breaking down stored triacylglycerols into free fatty acids and glycerol. This pathway is tightly regulated by hormonal signals.

Caption: Key steps in the hormone-stimulated lipolysis signaling cascade.

Conclusion

Bodipy dyes are powerful tools for the visualization and study of lipid droplets. Their excellent photophysical properties and versatility make them indispensable for researchers in cell biology and drug development. By understanding the principles of Bodipy staining, optimizing experimental protocols, and correlating observations with the underlying biological pathways, researchers can gain deeper insights into the critical role of lipid droplets in health and disease. This guide provides a foundational framework to facilitate the effective application of Bodipy dyes in lipid droplet research.

References

BODIPY 558/568 C12: A Technical Guide for Cellular Biology Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY 558/568 C12 is a fluorescent fatty acid analog that has become an indispensable tool in cell biology for the investigation of lipid metabolism and dynamics.[1][2][3] Its unique photophysical properties, including high quantum yield, sharp emission peaks, and relative insensitivity to environmental polarity and pH, make it an excellent probe for visualizing and tracking the fate of fatty acids within living and fixed cells.[4] This technical guide provides an in-depth overview of the core applications of this compound, detailed experimental protocols, and a summary of its key characteristics.

The core of this compound's utility lies in its structural design: a BODIPY fluorophore conjugated to a 12-carbon lauric acid chain.[2] This lipophilic tail allows the molecule to readily cross the cell membrane and be metabolized by cellular enzymes, mimicking the behavior of natural fatty acids.[5][6] Once inside the cell, it is esterified and incorporated into neutral lipids, primarily triacylglycerols and cholesteryl esters, which are stored within lipid droplets.[7][8] This specific accumulation within the hydrophobic core of lipid droplets enables high-contrast imaging of these dynamic organelles.[6][7]

Core Properties and Spectral Characteristics

A thorough understanding of the spectral properties of this compound is crucial for designing and executing successful imaging experiments. The quantitative data below has been compiled from various sources to provide a comprehensive reference.

| Property | Value | References |

| Maximum Excitation Wavelength | 558 nm | [1][3][4] |

| Maximum Emission Wavelength | 568 nm | [1][3][4] |

| Molecular Formula | C25H30BF2N2O2S · H | [1][3] |

| Molecular Weight | 472.4 g/mol | [1][3] |

| Solubility | Soluble in DMSO and DMF | [1][3] |

| Commonly Referred As | Red C12 | [1][7][8] |

Mechanism of Cellular Uptake and Incorporation

The mechanism by which this compound labels lipid droplets is a multi-step process that mirrors the metabolic pathway of natural fatty acids. This process allows for the investigation of fatty acid trafficking and lipid droplet biogenesis.

Caption: Cellular uptake and incorporation of this compound into lipid droplets.

Key Applications and Experimental Protocols

This compound is a versatile tool with a broad range of applications in cell biology, primarily centered around the study of lipid droplets and fatty acid metabolism.

Visualization of Lipid Droplets in Live and Fixed Cells

The most common application of this compound is the fluorescent labeling of lipid droplets for visualization by microscopy. This can be performed in both live and fixed cells, allowing for dynamic tracking of lipid droplet formation, movement, and degradation.[4][]

Materials:

-

This compound stock solution (e.g., 1-10 mM in DMSO)

-

Cell culture medium (serum-free or complete, depending on the experiment)

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS) for fixed cell imaging

-

Mounting medium

Procedure for Live Cell Imaging:

-

Culture cells to the desired confluency on a suitable imaging dish or slide.

-

Prepare a working solution of this compound in cell culture medium. A final concentration of 5-10 µM is a good starting point, but this may need to be optimized for your cell type.[10]

-

Remove the existing culture medium from the cells and wash once with PBS.

-

Add the this compound working solution to the cells.

-

Incubate for 15-30 minutes at 37°C in a CO2 incubator.[7] Incubation times can be varied to study fatty acid uptake over time.[8]

-

Wash the cells twice with PBS to remove excess probe.

-

Add fresh culture medium or a suitable imaging buffer to the cells.

-

Image the cells using a fluorescence microscope with appropriate filter sets (Excitation/Emission: ~558/568 nm).[4]

Procedure for Fixed Cell Imaging:

-

Perform steps 1-5 from the live-cell imaging protocol.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[]

-

Wash the cells three times with PBS.

-

(Optional) Permeabilize the cells with a detergent like 0.1% Triton X-100 in PBS if co-staining with antibodies is desired.

-

Mount the coverslip onto a microscope slide using a suitable mounting medium.

-

Image the cells using a fluorescence microscope.

Caption: A generalized workflow for staining lipid droplets with this compound.

Fatty Acid Uptake and Trafficking Assays

This compound can be used in pulse-chase experiments to monitor the rate of fatty acid uptake and their subsequent trafficking to various cellular compartments, such as mitochondria.[10][11]

Materials:

-

This compound stock solution

-

"Pulse" medium: Cell culture medium containing this compound (e.g., 5 µM)[11]

-

"Chase" medium: Complete cell culture medium without the fluorescent probe[11]

-

Other fluorescent probes for co-localization (e.g., MitoTracker Green)[12]

Procedure:

-

Plate cells and culture overnight.

-

Pulse: Replace the culture medium with the "pulse" medium and incubate for a defined period (e.g., 1 hour) to allow for the uptake and incorporation of the fluorescent fatty acid into lipid droplets.[10]

-

Chase: Remove the "pulse" medium, wash the cells three times with chase medium, and then add fresh chase medium.[11]

-

Incubate the cells for various time points (e.g., 0, 1, 4, 24 hours) to track the movement of the fluorescent lipid.

-

At each time point, image the cells using fluorescence microscopy. For co-localization studies, co-stain with other organelle-specific dyes during the final incubation step.[12]

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | 158757-84-7 | Benchchem [benchchem.com]

- 3. This compound | CAS 158757-84-7 | Cayman Chemical | Biomol.com [biomol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. journals.biologists.com [journals.biologists.com]

- 6. Buy this compound | 158757-84-7 | >95% [smolecule.com]

- 7. Altered Lipid Droplet Dynamics in Hepatocytes Lacking Triacylglycerol Hydrolase Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. molbiolcell.org [molbiolcell.org]

- 10. This compound (Red-C12) Tracing in Hippocampal Neurons [protocols.io]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Technical Guide to BODIPY™ 558/568 C12: A Fluorescent Probe for Unraveling Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular metabolism, lipids play a central role, serving as energy stores, signaling molecules, and structural components of membranes. Understanding the dynamics of lipid uptake, transport, and storage is paramount in deciphering the mechanisms underlying various physiological and pathological processes, including metabolic diseases, neurodegenerative disorders, and cancer. BODIPY™ 558/568 C12, a fluorescently labeled long-chain fatty acid analog, has emerged as a powerful tool for the real-time visualization and quantification of these processes in living cells. This technical guide provides an in-depth overview of the applications, experimental protocols, and data interpretation associated with the use of BODIPY™ 558/568 C12.

Core Properties and Mechanism of Action

BODIPY™ 558/568 C12 consists of a dodecanoic acid (a 12-carbon saturated fatty acid) covalently linked to a BODIPY™ 558/568 fluorophore. This unique structure allows it to mimic natural fatty acids, facilitating its uptake and incorporation into cellular lipid metabolic pathways. Once inside the cell, it is esterified and can be incorporated into various lipid species, most notably triacylglycerols, which are stored in lipid droplets.[1][2] The intrinsic fluorescence of the BODIPY™ dye enables the direct visualization of these processes using fluorescence microscopy and quantitative analysis via flow cytometry.[][4]

Quantitative Data Summary

The spectral properties of BODIPY™ 558/568 C12 are critical for designing and executing fluorescence-based experiments. The following table summarizes its key quantitative characteristics.

| Property | Value | Reference |

| Excitation Maximum | 558 nm | [4] |

| Emission Maximum | 568 nm | [4] |

| Recommended Laser Line | 561 nm | [5] |

| Recommended Emission Filter | 565-620 nm | [5] |

| Molecular Weight | 472.4 g/mol | [6] |

| Purity | ≥95% | |

| Stability | ≥ 4 years (at -20°C) |

Key Research Applications

Visualizing and Quantifying Fatty Acid Uptake

BODIPY™ 558/568 C12 is extensively used to monitor the uptake of fatty acids by cells in real-time. By incubating cells with the probe and subsequently imaging them, researchers can visualize the intracellular accumulation of the fatty acid analog. This is particularly valuable for studying the effects of genetic modifications, drug candidates, or metabolic perturbations on fatty acid transport.

Tracking Lipid Droplet Dynamics

As a substrate for triacylglycerol synthesis, BODIPY™ 558/568 C12 is an excellent tool for labeling and tracking the formation, growth, and mobilization of lipid droplets.[1][2] This allows for the investigation of lipid storage diseases, lipotoxicity, and the role of lipid droplets in various cellular processes. For instance, it has been used to study the transfer of fatty acids from lipid droplets to mitochondria for energy production.[7]

Investigating Fatty Acid Metabolism

The metabolic fate of BODIPY™ 558/568 C12 can be traced to understand how fatty acids are partitioned between different metabolic pathways, such as esterification into neutral lipids for storage or transport to other organelles for processes like β-oxidation.[8] This provides insights into the regulation of lipid metabolism under different physiological conditions.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Fatty Acid Uptake and Lipid Droplet Formation

This protocol describes the general procedure for staining live cells with BODIPY™ 558/568 C12 to visualize fatty acid uptake and subsequent incorporation into lipid droplets.

Materials:

-

BODIPY™ 558/568 C12 stock solution (1-10 mM in DMSO)[9]

-

Cell culture medium (serum-free or complete, as required by the experiment)

-

Phosphate-buffered saline (PBS)

-

Adherent cells cultured on glass-bottom dishes or coverslips

-

Fluorescence microscope equipped with appropriate filters

Procedure:

-

Preparation of Staining Solution: Prepare a working solution of BODIPY™ 558/568 C12 by diluting the stock solution in cell culture medium to a final concentration of 1-10 µM.[9] The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

-

Cell Staining:

-

For adherent cells, remove the culture medium and add the staining solution to the cells.[9]

-

For suspension cells, centrifuge the cells, remove the supernatant, and resuspend the cell pellet in the staining solution.

-

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-60 minutes.[9] The incubation time can be adjusted to visualize different stages of fatty acid metabolism. Shorter times will favor visualization of uptake and early incorporation, while longer times will show accumulation in lipid droplets.

-

Washing:

-

For adherent cells, aspirate the staining solution and wash the cells two to three times with warm PBS or fresh culture medium.[9]

-

For suspension cells, centrifuge the cells, remove the staining solution, and wash the cell pellet by resuspending in warm PBS or fresh culture medium, followed by centrifugation. Repeat the wash step.

-

-

Imaging: Add fresh, pre-warmed culture medium to the cells and immediately proceed with imaging using a fluorescence microscope. Use excitation and emission wavelengths appropriate for BODIPY™ 558/568 (e.g., Excitation: 561 nm, Emission: 570-620 nm).[5]

Protocol 2: Flow Cytometry Analysis of Fatty Acid Uptake

This protocol outlines the steps for quantifying cellular fatty acid uptake using BODIPY™ 558/568 C12 and flow cytometry.

Materials:

-

BODIPY™ 558/568 C12 stock solution (1-10 mM in DMSO)[9]

-

Cell culture medium

-

PBS

-

Suspension cells or adherent cells detached with a non-enzymatic cell dissociation solution

-

Flow cytometer with a laser suitable for exciting BODIPY™ 558/568 (e.g., 561 nm)

Procedure:

-

Cell Preparation: Prepare a single-cell suspension at a density of approximately 1 x 10^6 cells/mL.

-

Staining: Add the BODIPY™ 558/568 C12 working solution (1-10 µM in culture medium) to the cell suspension.

-

Incubation: Incubate the cells at 37°C for 15-60 minutes.

-

Washing: Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes. Remove the supernatant and wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the final cell pellet in a suitable buffer for flow cytometry analysis (e.g., PBS with 1% BSA).

-

Data Acquisition: Analyze the cells on a flow cytometer. Use the appropriate laser and filters to detect the fluorescence signal from BODIPY™ 558/568 C12. Gate on the cell population of interest and record the fluorescence intensity.

Visualizations

Signaling Pathway: Cellular Metabolism of BODIPY™ 558/568 C12

Caption: Cellular uptake and metabolic fate of BODIPY™ 558/568 C12.

Experimental Workflow: Lipid Uptake Assay

Caption: A typical experimental workflow for a lipid uptake assay.

Logical Relationship: Troubleshooting Common Issues

Caption: Troubleshooting common issues in BODIPY™ 558/568 C12 staining.

Conclusion

BODIPY™ 558/568 C12 is a versatile and robust fluorescent probe that has significantly advanced our ability to study lipid metabolism in living systems. Its ability to mimic natural fatty acids, coupled with its favorable photophysical properties, makes it an indispensable tool for researchers in cell biology, drug discovery, and metabolic research. By following the detailed protocols and understanding the principles outlined in this guide, researchers can effectively employ this probe to gain deeper insights into the complex world of lipid dynamics.

References

- 1. Altered Lipid Droplet Dynamics in Hepatocytes Lacking Triacylglycerol Hydrolase Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. molbiolcell.org [molbiolcell.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Fiber Type and Subcellular-Specific Analysis of Lipid Droplet Content in Skeletal Muscle [jove.com]

- 6. This compound | 158757-84-7 | IGA75784 | Biosynth [biosynth.com]

- 7. A negative-solvatochromic fluorescent probe for visualizing intracellular distributions of fatty acid metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tncbio.com [tncbio.com]

- 9. medchemexpress.com [medchemexpress.com]

BODIPY 558/568 C12: A Technical Guide to Tracking Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY 558/568 C12 is a fluorescently labeled long-chain fatty acid analog that has emerged as a powerful tool for investigating the intricate processes of lipid metabolism.[1] Its unique photophysical properties and ability to mimic natural fatty acids allow for the real-time visualization of fatty acid uptake, trafficking, and storage within living cells.[][3] This technical guide provides a comprehensive overview of this compound, including its core properties, detailed experimental protocols, and a visual representation of its role in cellular lipid dynamics.

The BODIPY (boron-dipyrromethene) core structure provides exceptional photostability, high fluorescence quantum yields, and sharp emission peaks.[4][5] These characteristics make it superior to older fluorescent dyes, such as Nile Red, which can suffer from broad emission spectra and lower photostability.[6] The C12 (dodecanoic acid) fatty acid chain allows the molecule to be recognized and processed by cellular machinery involved in lipid metabolism, leading to its incorporation into various lipid species, most notably triacylglycerols within lipid droplets.[1][7]

Core Properties and Specifications

A thorough understanding of the physicochemical and spectral properties of this compound is crucial for designing and interpreting experiments. The key quantitative data for this probe are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | (T-4)-difluoro[5-[[5-(2-thienyl)-2H-pyrrol-2-ylidene-κN]methyl]-1H-pyrrole-2-dodecanoato(2-)-κN1]-borate(1-), monohydrogen | [8][9] |

| Synonyms | Red C12, BDP 558/568 C12 | [7][8] |

| CAS Number | 158757-84-7 | [8][9][] |

| Molecular Formula | C₂₅H₃₀BF₂N₂O₂S • H | [8][9] |

| Molecular Weight | 472.4 g/mol | [8][9][11] |

| Excitation Maximum | 558 nm | [4][8][9] |

| Emission Maximum | 568 nm | [4][8][9] |

| Appearance | Oil, film, or powder (red to black) | [7][8] |

| Purity | ≥95% (typically by HPLC) | [8][9] |

| Solubility | Soluble in DMSO and DMF | [8][9][12] |

| Storage Conditions | -20°C, protected from light and moisture | [4][8] |

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in cell culture experiments for tracking lipid metabolism. These can be adapted for specific cell types and research questions.

Protocol 1: General Staining of Lipid Droplets in Live or Fixed Cells

This protocol outlines the basic procedure for labeling lipid droplets in cultured cells.

Materials:

-

This compound stock solution (e.g., 1-10 mM in DMSO)

-

Cell culture medium (serum-free or complete, as required)

-

Phosphate-buffered saline (PBS)

-

Adherent or suspension cells

-

Paraformaldehyde (PFA) for fixed cell staining (e.g., 4% in PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Preparation:

-

Preparation of Staining Solution:

-

Thaw the this compound stock solution.

-

Dilute the stock solution in serum-free medium or PBS to the desired final working concentration (typically 1-10 µM). Vortex briefly to mix.

-

-

Cell Staining:

-

Live Cells:

-

Fixed Cells:

-

-

Imaging:

-

Mount the coverslips or plates for imaging.

-

Visualize the stained lipid droplets using a fluorescence microscope with appropriate filter sets for the 558/568 nm excitation/emission profile.[4] Alternatively, analyze the cell population by flow cytometry.[]

-

Protocol 2: Pulse-Chase Experiment to Monitor Fatty Acid Trafficking

This protocol allows for the observation of the dynamic movement of the fatty acid analog from its initial uptake to its incorporation into lipid droplets and potential subsequent mobilization.

Materials:

-

Same as Protocol 1

-

"Chase" medium: Complete cell culture medium without this compound.

-

Optional: Inhibitors of lipid metabolism (e.g., Triacsin C to inhibit acyl-CoA synthetases, Etomoxir for fatty acid oxidation).[14][16]

Procedure:

-

Cell Preparation:

-

Prepare cells as described in Protocol 1.

-

-

Pulse Labeling:

-

Chase Period:

-

Remove the labeling solution and wash the cells gently with warm PBS.[16]

-

Add fresh, pre-warmed "chase" medium (without the fluorescent probe).[16]

-

Incubate the cells for various time points (the "chase"), ranging from minutes to several hours, to track the fate of the labeled lipids.[16]

-

If using inhibitors, they can be added to the chase medium.[16]

-

-

Fixing and Imaging:

-

At each desired time point during the chase, fix the cells with 4% PFA.

-

Wash with PBS and proceed with imaging as described in Protocol 1. This time-course analysis will reveal the dynamic localization of the probe.

-

Visualizing Lipid Metabolism Pathways

The following diagrams, generated using the DOT language, illustrate the key cellular pathways and experimental workflows involving this compound.

Caption: Cellular pathway of this compound uptake and metabolism.

Caption: Experimental workflow for a pulse-chase experiment using this compound.

Applications in Research and Drug Development

This compound is a versatile tool with broad applications in understanding cellular physiology and disease.

-

Metabolic Studies: It is widely used to study the fundamental processes of fatty acid uptake, esterification, and storage in various cell types, including adipocytes, hepatocytes, and neurons.[][16][17] This allows researchers to investigate how these processes are altered in metabolic diseases such as obesity, diabetes, and non-alcoholic fatty liver disease.[][]

-

Drug Discovery: The probe can be employed in high-throughput screening assays to identify compounds that modulate lipid metabolism.[] For instance, researchers can screen for drugs that inhibit fatty acid uptake or the formation of lipid droplets, which could be potential therapeutics for metabolic disorders.

-

Cancer Research: Cancer cells often exhibit altered lipid metabolism to support their rapid proliferation. This compound can be used to visualize and quantify these changes, providing insights into tumor metabolism and identifying potential therapeutic targets.[11]

-

Neuroscience: In neurons, the trafficking and metabolism of lipids are crucial for normal function. This probe has been used to trace the movement of fatty acids from lipid droplets to mitochondria in hippocampal neurons, shedding light on energy homeostasis in the brain.[16]

Conclusion

This compound is an indispensable tool for researchers and drug development professionals studying lipid metabolism. Its excellent photophysical properties, coupled with its ability to act as a faithful analog of natural long-chain fatty acids, provides a robust platform for visualizing and quantifying lipid dynamics in a cellular context. The protocols and conceptual diagrams provided in this guide serve as a starting point for leveraging this powerful probe to unravel the complexities of lipid biology and to accelerate the discovery of new therapeutic agents.

References

- 1. journals.biologists.com [journals.biologists.com]

- 3. Buy this compound | 158757-84-7 | >95% [smolecule.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | 158757-84-7 | Benchchem [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. This compound, Red ≥98% (HPLC), (Powder, film, or oil), fluorescent probe | Sigma-Aldrich [sigmaaldrich.com]

- 8. caymanchem.com [caymanchem.com]

- 9. This compound | CAS 158757-84-7 | Cayman Chemical | Biomol.com [biomol.com]

- 11. biosynth.com [biosynth.com]

- 12. This compound | TargetMol [targetmol.com]

- 13. Lipid droplet visualisation in cultured cells using BODIPY 493/503 stain [protocols.io]

- 14. researchgate.net [researchgate.net]

- 16. This compound (Red-C12) Tracing in Hippocampal Neurons [protocols.io]

- 17. molbiolcell.org [molbiolcell.org]

Methodological & Application

Application Notes and Protocols for Live Cell Imaging with BODIPY™ 558/568 C12

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY™ 558/568 C12 is a fluorescently labeled fatty acid analog that is widely utilized for monitoring the dynamics of lipid metabolism and localization within live cells.[1][2] This lipophilic probe consists of a 12-carbon fatty acid chain (dodecanoic acid) conjugated to the BODIPY™ 558/568 fluorophore.[3] Its spectral properties, with excitation and emission maxima at approximately 558 nm and 568 nm respectively, make it suitable for imaging with standard fluorescence microscopy setups.[1] Once inside the cell, BODIPY™ 558/568 C12 is incorporated into neutral lipids, such as triacylglycerols and cholesteryl esters, effectively staining lipid droplets and allowing for the real-time visualization of their formation, trafficking, and localization.[][5][6]

These application notes provide a comprehensive protocol for utilizing BODIPY™ 558/568 C12 for live-cell imaging of lipid droplets. The information is intended to guide researchers in designing and executing experiments to study lipid biology in various cellular contexts.

Key Experimental Parameters

Quantitative data from various sources have been summarized below to provide a starting point for experimental design. Optimization may be required for specific cell types and experimental conditions.

| Parameter | Recommended Range/Value | Notes | Source(s) |

| Excitation Maximum | 558 nm | Can be excited by a 543 nm laser line. | [1][5][6] |

| Emission Maximum | 568 nm | Signal can be collected with a long pass 560 nm filter. | [1][5] |

| Stock Solution Solvent | DMSO or Ethanol | Final concentration in media should be <0.1% to minimize cytotoxicity. | [][7] |

| Working Concentration | 5 - 50 µM | Optimal concentration should be determined empirically for each cell type. | [2][8] |

| Incubation Time | 15 minutes - Overnight | Shorter times are preferred for live-cell imaging to reduce potential cytotoxicity. Longer times can be used to label pre-existing lipid droplets. | [][5][6] |

| Imaging Buffer | Serum-free medium or PBS | Washing with a mild buffer like HBSS before staining can help reduce background. | [][7] |

Experimental Protocol: Live Cell Imaging of Lipid Droplets

This protocol outlines the steps for staining adherent cells with BODIPY™ 558/568 C12 for subsequent live-cell imaging.

Materials:

-

BODIPY™ 558/568 C12

-

Dimethyl sulfoxide (DMSO), high purity

-

Adherent cells cultured on glass-bottom dishes or coverslips

-

Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Preparation of Stock Solution:

-

Preparation of Staining Solution:

-

Cell Preparation:

-

Staining:

-

Remove the wash buffer and add the prepared staining solution to the cells.

-

Incubate the cells for the desired duration (e.g., 15-30 minutes) at 37°C in a cell culture incubator.[] The optimal staining time may vary depending on the cell type and experimental goals.

-

-

Washing:

-

Live Cell Imaging:

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathway of fatty acids and the experimental workflow for live cell imaging with BODIPY™ 558/568 C12.

Caption: Metabolic pathway of this compound uptake and incorporation into lipid droplets.

Caption: Experimental workflow for live cell imaging with this compound.

Considerations and Troubleshooting

-

Cytotoxicity: While BODIPY™ dyes are generally suitable for live-cell imaging, it is essential to minimize dye concentration and incubation times to avoid cellular stress.[] A cell viability assay is recommended, especially for long-term imaging experiments.

-

Phototoxicity: Minimize the exposure of stained cells to excitation light to reduce phototoxicity and photobleaching.

-

Background Fluorescence: Inadequate washing can lead to high background fluorescence. Ensure thorough but gentle washing steps. Using a mild buffer like HBSS can also help reduce background signals.[]

-

Specificity: BODIPY™ 558/568 C12 is a fatty acid analog and will be metabolized by the cell. Its incorporation is a good indicator of fatty acid uptake and esterification into neutral lipids.[5][6]

-

Fixed Cell Staining: While optimized for live cells, BODIPY™ dyes can also be used for fixed-cell imaging. Mild fixation with 2-4% paraformaldehyde for 10-15 minutes is recommended to preserve lipid droplet structure.[] However, paraffin embedding is not recommended as the process removes most lipids.[10]

References

- 1. caymanchem.com [caymanchem.com]

- 2. A negative-solvatochromic fluorescent probe for visualizing intracellular distributions of fatty acid metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BODIPY™ 558/568 C12 (4,4-Difluoro-5-(2-Thienyl)-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid) 1 mg [thermofisher.com]

- 5. molbiolcell.org [molbiolcell.org]

- 6. Altered Lipid Droplet Dynamics in Hepatocytes Lacking Triacylglycerol Hydrolase Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

Application Notes: Staining of Fixed Cells with BODIPY™ 558/568 C12

Introduction

BODIPY™ 558/568 C12 is a lipophilic, orange-red fluorescent probe widely utilized for visualizing and tracking lipids within cells.[1] Structurally, it consists of a BODIPY (boron-dipyrromethene) fluorophore covalently linked to a 12-carbon fatty acid chain (lauric acid).[2][3] This fatty acid tail facilitates its incorporation into neutral lipid structures, making it an exceptional marker for lipid droplets (LDs).[2][4] The dye exhibits bright, sharp fluorescence with high quantum yield and is relatively insensitive to the polarity and pH of its environment, ensuring stable performance under various physiological conditions.[1][2][5] These properties make it suitable for high-resolution imaging of lipid dynamics in both live and fixed cells.[1][5]

Mechanism of Action

The operational principle of BODIPY™ 558/568 C12 relies on its lipophilic nature. The C12 fatty acid chain mimics natural fatty acids, allowing the probe to be metabolized by the cell and incorporated into neutral lipids like triacylglycerides (TAGs) and stored within the core of lipid droplets.[1][6] When the cell is illuminated with the appropriate excitation wavelength, the BODIPY™ core emits a strong fluorescent signal, revealing the localization and morphology of these lipid-rich organelles.[1] The probe primarily localizes to LDs and can also be found in the endoplasmic reticulum (ER), a key site of lipid synthesis.[1]

Figure 1: Mechanism of this compound incorporation into lipid droplets.

Properties and Characteristics

The key characteristics of BODIPY™ 558/568 C12 are summarized in the table below. These properties are essential for designing experiments and configuring imaging equipment.

| Property | Value | Reference(s) |

| CAS Number | 158757-84-7 | [1][4][7] |

| Molecular Formula | C₂₅H₃₁BF₂N₂O₂S | [7][8] |

| Molecular Weight | 472.4 g/mol | [1][4] |

| Excitation Maximum | ~558 nm | [4][5][7] |

| Emission Maximum | ~568 nm | [4][5][7] |

| Appearance | Red to black powder, film, or oil | [1] |

| Solubility | Soluble in DMSO and DMF | [4][7] |

| Storage Temperature | -20°C, desiccated | [1][8] |

Detailed Protocol for Staining Fixed Cells

This protocol provides a step-by-step guide for staining lipid droplets in fixed cultured cells using BODIPY™ 558/568 C12.

I. Reagent Preparation

-

BODIPY™ 558/568 C12 Stock Solution (1-10 mM):

-